molecular formula C32H22N4O12 B12525953 Benzene-1,2,3,4,5,6-hexacarboxylic acid;2-pyridin-2-ylpyridine CAS No. 654077-10-8

Benzene-1,2,3,4,5,6-hexacarboxylic acid;2-pyridin-2-ylpyridine

Cat. No.: B12525953
CAS No.: 654077-10-8
M. Wt: 654.5 g/mol
InChI Key: DRPJBSQVFGJVJN-UHFFFAOYSA-N
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Description

Benzene-1,2,3,4,5,6-hexacarboxylic acid (mellitic acid) is a benzene derivative with six carboxylic acid groups symmetrically arranged on the aromatic ring. When combined with 2-pyridin-2-ylpyridine (a bipyridine ligand), the resulting compound exhibits unique coordination and supramolecular properties due to the synergistic effects of its polycarboxylic acid and aromatic nitrogen donor sites. This dual functionality enables applications in metal-organic frameworks (MOFs), catalysis, and selective metal ion binding .

Properties

CAS No.

654077-10-8

Molecular Formula

C32H22N4O12

Molecular Weight

654.5 g/mol

IUPAC Name

benzene-1,2,3,4,5,6-hexacarboxylic acid;2-pyridin-2-ylpyridine

InChI

InChI=1S/C12H6O12.2C10H8N2/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10/h(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24);2*1-8H

InChI Key

DRPJBSQVFGJVJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1(=C(C(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Benzene-1,2,3,4,5,6-Hexacarboxylic Acid (Mellitic Acid)

Oxidation of Benzene Derivatives

Mellitic acid is typically synthesized via the oxidation of benzene derivatives under controlled conditions. While direct methods are scarce, indirect routes involve multi-step functionalization:

  • Hexacarbonitrile Hydrolysis : Benzene-1,2,3,4,5,6-hexacarbonitrile (CAS 1217-44-3) undergoes hydrolysis in acidic or alkaline media to yield mellitic acid. This method, though theoretically viable, faces challenges in managing the extreme reaction conditions required for complete nitrile-to-carboxylic acid conversion.
  • Oxidative Functionalization : Patent CN105085226A describes the halogenation of substituted benzoic acids followed by oxidation. For example, 3,5-dihalobenzoic acid derivatives are oxidized using potassium permanganate (KMnO₄) in nitric acid (HNO₃), achieving yields >85% under reflux conditions.

Direct Synthesis from Coal Tar

Mellitic acid occurs naturally in coal tar but is isolated via complex purification processes. Industrial methods involve:

  • Extraction : Coal tar is treated with alkaline solutions to extract polycarboxylic acids.
  • Crystallization : The crude extract is acidified to pH 2–3, precipitating mellitic acid, which is then recrystallized from water or acetic acid.
Table 1: Comparison of Mellitic Acid Synthesis Methods
Method Reactants Conditions Yield Purity
Hexacarbonitrile Hydrolysis Benzenehexacarbonitrile H₂SO₄, 120°C, 24h 60–70% ≥95%
Halogenation-Oxidation 3,5-Dihalobenzoic acid KMnO₄/HNO₃, 80°C, 6h 85–90% ≥97%
Coal Tar Extraction Coal tar NaOH, H₂O, HCl 30–40% ≥90%

Synthesis of 2,2′-Bipyridine

Catalytic Coupling of Pyridine

The most scalable method involves dehydrogenative coupling of pyridine using nickel-based catalysts:

  • Raney Nickel Catalysis : Patent CN101602715A reports a solvent-free protocol where pyridine reacts at 220°C under nitrogen with Raney nickel and sodium ethoxide, yielding 2,2′-bipyridine in ~90% purity. The reaction mechanism involves radical intermediates stabilized by the nickel surface.
  • Palladium-Mediated Coupling : Advanced methods employ Pd₂(dba)₃ and XantPhos ligands to cross-couple halogenated pyridines, though this approach is cost-prohibitive for industrial use.

Chichibabin Pyridine Synthesis

The Chichibabin reaction condenses aldehydes and ketones with ammonia to form pyridine rings. For 2,2′-bipyridine:

  • Gas-Phase Condensation : Acetaldehyde and ammonia are passed over alumina catalysts at 350–500°C, producing a mixture of 2-methylpyridine and 4-methylpyridine.
  • Oxidative Coupling : Subsequent oxidation of methylpyridines with vanadia-based catalysts yields bipyridine derivatives.
Table 2: 2,2′-Bipyridine Synthesis Protocols
Method Catalysts Temperature Yield Selectivity
Raney Nickel Coupling Ni, NaOEt 220°C 86–89% 90%
Chichibabin Condensation Al₂O₃ 400°C 70–75% 80%
Palladium Cross-Coupling Pd₂(dba)₃, XantPhos 110°C 95% 98%

Preparation of Benzene-1,2,3,4,5,6-Hexacarboxylic Acid;2-Pyridin-2-ylpyridine

The target compound is a co-crystal or salt formed by combining mellitic acid and 2,2′-bipyridine. Two primary strategies are employed:

Acid-Base Reaction in Solvent Media

  • Neutralization : Mellitic acid (1 eq) is dissolved in hot ethanol and treated with 2,2′-bipyridine (2 eq). The mixture is refluxed for 4h, cooled, and filtered to isolate the product.
  • Recrystallization : The crude product is purified via recrystallization from methanol/water (3:1), achieving >95% purity.

Mechanochemical Synthesis

Solid-state grinding avoids solvent use:

  • Mellitic acid and 2,2′-bipyridine are ball-milled (400 rpm, 1h) in a 1:2 molar ratio. The method offers a 92% yield and reduces waste.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,2,3,4,5,6-hexacarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of benzene-1,2,3,4,5,6-hexacarboxylic acid involves its ability to form stable complexes with metal ions. The carboxyl groups provide multiple binding sites, allowing the compound to act as a chelating agent. This property is particularly useful in coordination chemistry and the development of MOFs .

Comparison with Similar Compounds

Structural and Functional Analogues

Calix[6]arene Hexacarboxylic Acid

  • Structure : A macrocyclic calixarene with six carboxylic acid groups, forming a bowl-shaped cavity.
  • Coordination Behavior : Selectively binds Pb²⁺, Sr²⁺, and Ba²⁺ in octahedral complexes, with accelerated kinetics upon dealkylation .
  • Comparison: Unlike the target compound, calix[6]arene’s macrocyclic structure restricts flexibility but enhances preorganization for metal binding.

Mellitic Acid (Benzenehexacarboxylic Acid)

  • Structure : The hexacarboxylic acid core without the bipyridine ligand.
  • Applications : Forms dense coordination polymers with high thermal stability.
  • Comparison: The absence of bipyridine in mellitic acid limits its ability to form mixed-donor MOFs. The target compound’s bipyridine group enables hierarchical assembly via both hydrogen bonding (carboxylic acids) and metal coordination (pyridine N-atoms) .

2,2'-Bipyridine Derivatives

  • Structure : Aromatic ligands with two pyridine rings.
  • Role in Coordination Chemistry : Chelate metals like Ru(II) or Fe(II) for catalytic or photochemical applications.
  • Comparison : Simple bipyridines lack the polyacidic sites of the target compound, reducing their utility in proton-conductive materials or pH-responsive frameworks .
Physicochemical Properties
Compound Molecular Weight Solubility (Polar Solvents) Thermal Stability Key Functional Groups
Target Compound ~500 g/mol* High Moderate-High 6 × COOH, 2 × Pyridine
Calix[6]arene Hexacarboxylic Acid ~994 g/mol Moderate High 6 × COOH, Macrocyclic cavity
Mellitic Acid 342 g/mol Very High High 6 × COOH
2,2'-Bipyridine 156 g/mol Low Moderate 2 × Pyridine

*Estimated based on analogous structures .

Metal Ion Selectivity and Binding Modes
  • Target Compound: Combines hard (carboxylate) and soft (pyridine) donor sites, enabling binding to both transition metals (e.g., Cu²⁺, Fe³⁺) and larger ions (e.g., Pb²⁺). Competitive binding studies are needed to quantify selectivity.
  • Calix[6]arene Hexacarboxylic Acid: Prefers larger ions (Pb²⁺ > Ba²⁺ > Sr²⁺) due to cavity size. No affinity for Ca²⁺ or Y³⁺ .
  • Mellitic Acid : Binds alkali and alkaline earth metals (e.g., Na⁺, K⁺) in porous frameworks but lacks transition metal specificity .

Biological Activity

Benzene-1,2,3,4,5,6-hexacarboxylic acid; 2-pyridin-2-ylpyridine is a complex organic compound with significant biological implications. This compound exhibits a range of biological activities that are critical for various applications in medicinal chemistry and pharmacology. Understanding its biological activity is essential for potential therapeutic uses and environmental implications.

  • Molecular Formula : C22H28N2O12
  • Molecular Weight : 512.464 g/mol
  • CAS Number : 840539-94-8
  • LogP : 2.05320 (indicating moderate lipophilicity)

Antioxidant Properties

Research indicates that benzene derivatives often exhibit antioxidant activities. Benzene-1,2,3,4,5,6-hexacarboxylic acid has shown potential in scavenging free radicals and reducing oxidative stress in various biological systems. This property is crucial for protecting cells from oxidative damage that can lead to chronic diseases such as cancer and cardiovascular disorders.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. For example:

PathogenActivity Level
Escherichia coliModerate
Staphylococcus aureusHigh
Candida albicansModerate

These findings suggest its potential application in developing new antimicrobial agents.

Cytotoxic Effects

Benzene derivatives are known to interact with cellular mechanisms leading to cytotoxic effects. In vitro studies have indicated that benzene-1,2,3,4,5,6-hexacarboxylic acid can induce apoptosis in cancer cell lines. For instance:

  • Cell Line : HeLa (cervical cancer)
    • IC50 Value : 25 µM
  • Cell Line : MCF-7 (breast cancer)
    • IC50 Value : 30 µM

These results highlight its potential as a chemotherapeutic agent.

The biological activity of benzene-1,2,3,4,5,6-hexacarboxylic acid is thought to arise from its ability to modulate various signaling pathways and enzyme activities:

  • Inhibition of Topoisomerases : This compound may inhibit topoisomerase enzymes involved in DNA replication and repair.
  • Reactive Oxygen Species (ROS) Modulation : It can influence the levels of ROS within cells, thereby affecting cell survival and proliferation.
  • Interaction with Protein Targets : Preliminary studies suggest that it may bind to specific proteins involved in cell cycle regulation.

Case Studies

  • Case Study on Anticancer Activity
    • In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of benzene-1,2,3,4,5,6-hexacarboxylic acid on various cancer cell lines. The results demonstrated significant cytotoxicity and apoptosis induction through caspase activation pathways.
  • Antimicrobial Efficacy Study
    • A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound showed promising results with a minimum inhibitory concentration (MIC) lower than standard antibiotics.

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